molecular formula C10H19N3O2S B12764923 Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, methyl ester CAS No. 96804-62-5

Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, methyl ester

Cat. No.: B12764923
CAS No.: 96804-62-5
M. Wt: 245.34 g/mol
InChI Key: RVZDRMHSBOXMOY-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, methyl ester is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structure, which includes a propanoic acid backbone, a hydrazino group, and a thioxomethyl group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, methyl ester typically involves multiple steps. One common method includes the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, ethyl ester: A simpler ester with different functional groups.

    Propanoic acid, 2-methyl-, propyl ester: Another ester with a different alkyl group.

    Propanoic acid, 2-methyl-: A basic propanoic acid derivative without the complex functional groups.

Uniqueness

Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, methyl ester is unique due to its complex structure, which includes multiple functional groups that confer specific chemical and biological properties. This complexity makes it a valuable compound for research and industrial applications, distinguishing it from simpler propanoic acid derivatives.

Properties

CAS No.

96804-62-5

Molecular Formula

C10H19N3O2S

Molecular Weight

245.34 g/mol

IUPAC Name

methyl 3-[dimethylamino(prop-2-enylcarbamothioyl)amino]propanoate

InChI

InChI=1S/C10H19N3O2S/c1-5-7-11-10(16)13(12(2)3)8-6-9(14)15-4/h5H,1,6-8H2,2-4H3,(H,11,16)

InChI Key

RVZDRMHSBOXMOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)OC)C(=S)NCC=C

Origin of Product

United States

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